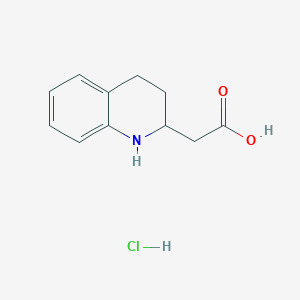
2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 205655-49-8 . It has a molecular weight of 227.69 and its IUPAC name is 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7H2,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 134-135°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonism
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, which include compounds structurally related to 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid, have been studied for their ability to antagonize the glycine site on the NMDA receptor. These derivatives were synthesized from kynurenic acid and evaluated for in vitro antagonist activity. It was found that certain structural modifications, such as the introduction of a cis-carboxymethyl group to the 4-position, could restore antagonist activity. The results highlight the importance of a properly positioned hydrogen-bond-accepting group at the 4-position for binding, suggesting that the glycine site and the neurotransmitter recognition site of the NMDA receptor may share common features (Carling et al., 1992).
Redox-Annulations in Organic Synthesis
A study demonstrated that amines, including 1,2,3,4-tetrahydroisoquinoline, undergo redox-neutral annulations with electron-deficient o-tolualdehydes using acetic acid as the sole promoter. This process involves dual C-H functionalization, showcasing a method for constructing complex organic structures from simpler precursors. Such reactions are pivotal in the synthesis of various organic compounds, potentially including derivatives of 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid (Paul, Adili, & Seidel, 2019).
Antimicrobial Applications
Compounds structurally related to 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid, such as hydroxyquinoline derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds were shown to exhibit significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents. This research opens up possibilities for the use of 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid derivatives in the development of new antimicrobial therapies (Ahmed et al., 2006).
Synthesis and Chemical Transformations
Research has also focused on the chemical transformations and synthetic applications of compounds related to 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid. For example, the reaction of N-nitroso-1,2,3,4-tetrahydroisoquinolines with base led to the formation of 3,4-dihydroisoquinolines, showcasing a method for converting tetrahydroisoquinolines into dihydroisoquinolines. Such reactions are fundamental in the synthesis and functionalization of isoquinoline derivatives, potentially including those related to 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid (Sakane et al., 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFKHRHNCGJMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

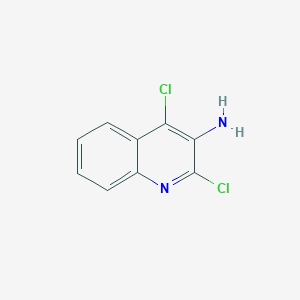
![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)
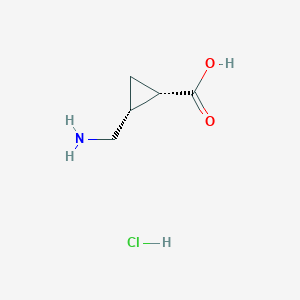
![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)
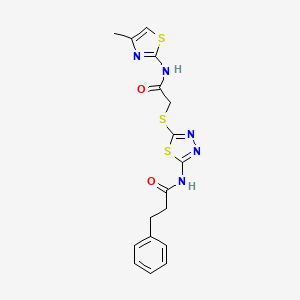
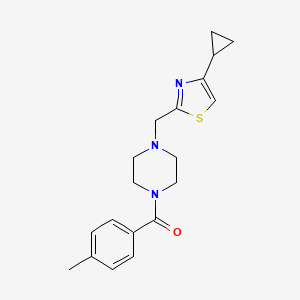
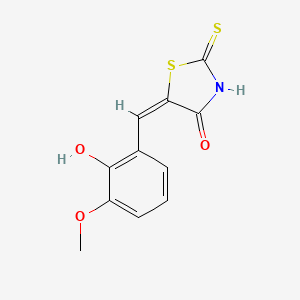
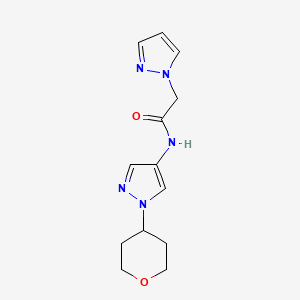
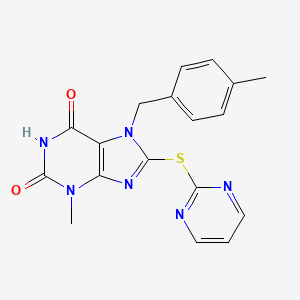
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)
